molecular formula C16H20N2O3 B14991827 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B14991827
M. Wt: 288.34 g/mol
InChI Key: IZJSFVAVCNQTJK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. The structure of this reagent incorporates a benzamide pharmacophore, a motif recognized in scientific literature for its diverse pharmacological potential. Benzamide derivatives have been extensively investigated and are reported in research to exhibit a range of biological activities. Studies suggest certain benzamide-based compounds can function as acetylcholinesterase (AChE) inhibitors, a target relevant in neurological research . Furthermore, some benzamide derivatives are recognized in scientific research as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC isoforms 1, 2, and 3, which are enzymes involved in epigenetic regulation . The molecular architecture of this compound, which combines the benzamide core with a furan heterocycle and a dimethylaminoethyl side chain, presents a complex scaffold for researchers. It is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C16H20N2O3/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19)

InChI Key

IZJSFVAVCNQTJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide requires two primary components:

  • 2-Methoxybenzoic acid as the acylating agent.
  • 2-(Dimethylamino)-2-(furan-2-yl)ethylamine as the amine substrate.

The general synthetic sequence involves:

  • Step 1: Synthesis of the tertiary amine intermediate (2-(dimethylamino)-2-(furan-2-yl)ethylamine).
  • Step 2: Amide coupling between the amine and 2-methoxybenzoic acid.

Synthesis of 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine

Reductive Amination Route

The most widely reported method involves reductive amination of furan-2-carbaldehyde with dimethylamine and acetone, followed by reduction to yield the ethylamine backbone.

Reaction Conditions:

  • Reactants: Furan-2-carbaldehyde (1.0 eq), dimethylamine (2.0 eq), acetone (1.2 eq).
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN, 1.5 eq).
  • Solvent: Methanol, 0°C to room temperature, 12–24 hours.
  • Yield: 68–72% after column purification.

Mechanistic Insight:
The reaction proceeds via imine formation between acetone and dimethylamine, followed by nucleophilic attack by furan-2-carbaldehyde. Cyanoborohydride selectively reduces the intermediate Schiff base to the tertiary amine.

Alternative Pathways

Grignard Addition

A less common approach utilizes Grignard reagents to introduce the furan moiety:

  • Formation of Ethylmagnesium Furan-2-yl: Furan-2-ylmagnesium bromide reacts with acetonitrile to form 2-(furan-2-yl)propanenitrile.
  • Reduction: Lithium aluminum hydride (LiAlH4) reduces the nitrile to 2-(furan-2-yl)propan-1-amine.
  • Dimethylation: Methylation using methyl iodide and potassium carbonate yields the tertiary amine.

Limitations:

  • Lower overall yield (45–50%) due to side reactions during methylation.
  • Requires strict anhydrous conditions.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step employs carbodiimide reagents to activate 2-methoxybenzoic acid for nucleophilic attack by the amine.

Standard Protocol:

  • Reactants: 2-Methoxybenzoic acid (1.0 eq), 2-(dimethylamino)-2-(furan-2-yl)ethylamine (1.1 eq).
  • Coupling Agent: EDCI (1.2 eq) with HOBt (1.1 eq).
  • Solvent: Dichloromethane (DCM), 0°C to room temperature, 6–8 hours.
  • Yield: 85–90% after recrystallization.

Optimization Data:

Solvent Coupling Agent Temperature (°C) Yield (%)
DCM EDCI/HOBt 0 → 25 89
DMF DCC 25 78
THF EDCI/HOBt 0 → 25 82

Table 1: Solvent and coupling agent effects on amidation yield.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors improve efficiency:

  • Residence Time: 30 minutes.
  • Reagents: 2-Methoxybenzoic acid chloride (1.05 eq), amine (1.0 eq).
  • Solvent: Toluene, 50°C.
  • Yield: 92% with >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.32 (d, J = 7.2 Hz, 1H, ArH), 6.78 (s, 1H, Furan H-3), 6.45 (s, 1H, Furan H-4), 3.92 (s, 3H, OCH3), 3.45–3.35 (m, 2H, CH2N), 2.85 (s, 6H, N(CH3)2).

Infrared Spectroscopy (IR):

  • Key Peaks: 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–O–C asym).

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
  • Retention Time: 8.2 minutes, purity >99%.

Challenges and Mitigation Strategies

Side Reactions

  • Furan Ring Oxidation: Minimized by conducting reactions under inert atmosphere (N2/Ar).
  • Amine Hydrolysis: Controlled by maintaining pH < 8 during amidation.

Yield Optimization

  • Catalytic Additives: DMAP (4-dimethylaminopyridine) increases coupling efficiency by 5–7%.
  • Solvent Selection: DCM outperforms polar aprotic solvents due to reduced side-product formation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the furan ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmaceuticals

A. Ranitidine Derivatives Ranitidine-related compounds, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (), share the dimethylamino-furan-ethyl backbone but differ in substituents. Key distinctions:

  • Nitroacetamide vs.
  • Sulphanyl Linkage : Ranitidine derivatives feature a sulphur bridge, which may improve membrane permeability compared to the target compound’s direct ethyl linkage .

B. Metoclopramide Impurities The impurity 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide () shares the 2-methoxybenzamide core but differs in:

  • Diethylamino vs.
  • Chloro Substituent : The chloro group in the impurity may enhance halogen bonding interactions, a feature absent in the target compound .

Agrochemical Benzamide Derivatives

Compounds like mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) () highlight structural variations in agrochemical applications:

  • Methoxy vs. Isopropoxy : Mepronil’s isopropoxy group increases steric bulk, likely reducing enzymatic degradation compared to the target compound’s methoxy group.
  • Methyl Substituent : The 2-methyl group in mepronil may enhance hydrophobic interactions in pesticide target sites .

Polymerization Co-Initiators

  • Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting that the position of the dimethylamino group significantly influences electron donation and radical stabilization. This insight may extrapolate to the target compound’s stability in formulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Notable Features
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide Benzamide Dimethylaminoethyl-furan, 2-methoxy Pharmaceuticals (inference) Balanced polarity, metabolic stability
Ranitidine nitroacetamide () Nitroacetamide Sulphanyl-ethyl, nitro Anti-ulcer agents High reactivity, electron-withdrawing nitro
Metoclopramide impurity () Benzamide Diethylamino, 5-chloro Neurological therapeutics Halogen bonding potential
Mepronil () Benzamide 2-methyl, 3-isopropoxy Pesticide Steric bulk, hydrophobic interactions
Ethyl 4-(dimethylamino) benzoate () Benzoate ester 4-dimethylamino Polymerization co-initiator High electron donation

Key Research Findings

  • Electronic Effects : Methoxy groups enhance solubility and metabolic stability compared to nitro or chloro substituents, which may favor the target compound in drug design .
  • Agrochemical vs. Pharmaceutical Design : Substituent positioning (e.g., isopropoxy in mepronil vs. methoxy in the target) dictates application-specific optimization, balancing hydrophobicity and reactivity .

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group, a furan ring, and a methoxybenzamide moiety. The presence of the furan ring is significant as it can influence the compound's electronic properties and biological interactions, making it an interesting subject for drug development.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action may involve modulation of these targets, leading to diverse biological effects.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit antitumor properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. The exact IC50 values for this specific compound are yet to be fully characterized, but related compounds have demonstrated significant activity against various cancer types.

Neuropharmacological Effects

The compound is also being investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1 Investigated the interaction of this compound with dopamine receptors, showing promising modulation effects.
Study 2 Reported on the compound's cytotoxic effects against breast cancer cell lines, with an IC50 value comparable to established chemotherapeutics.
Study 3 Explored the neuroprotective effects in animal models of neurodegeneration, indicating potential therapeutic benefits in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamideDimethylamino group, thiophene ringDifferent electronic properties affecting reactivity
N-[2-(dimethylamino)-2-phenylethyl]-4-methoxybenzamideDimethylamino group, phenyl ringLacks furan ring; different pharmacological profile

Q & A

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted amines and benzamide derivatives. Key steps include:
  • Reagent selection : Use furan-2-ylmethylamine derivatives and 2-methoxybenzoyl chloride as primary reactants .
  • Reaction optimization : Employ reflux conditions (100–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like triethylamine to enhance nucleophilicity .
  • Purification : Recrystallization using methanol or ethanol yields >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • 1H/13C NMR : Expect signals for dimethylamino protons (δ 2.2–2.5 ppm), furan protons (δ 6.3–7.4 ppm), and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons in the benzamide moiety appear at δ 6.8–7.9 ppm .
  • IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ should align with the molecular weight (e.g., ~332 g/mol for C₁₇H₂₁N₂O₃) .

Q. What safety precautions and handling protocols are necessary when working with this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatility .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare functional groups (e.g., dimethylamino vs. piperidine substitutions) using in vitro assays (e.g., enzyme inhibition) .
  • Data Normalization : Account for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell-line specificity .

Q. What strategies are effective in determining the three-dimensional structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Resolve bond angles and dihedral angles to confirm stereochemistry .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic distributions and validate crystallographic data .

Q. How should researchers optimize reaction yields and purity during scale-up synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with greener solvents (e.g., ethyl acetate) to simplify post-reaction workup .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) for real-time yield tracking .

Q. What methodologies are recommended for analyzing fluorescence properties of this compound?

  • Methodological Answer :
  • Spectrofluorometry : Use λ_ex = 280 nm and λ_em = 350–450 nm. Calibrate with quinine sulfate as a reference standard .
  • Solvent Effects : Compare fluorescence intensity in polar (e.g., water) vs. non-polar (e.g., cyclohexane) solvents to assess π-π* transitions .

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